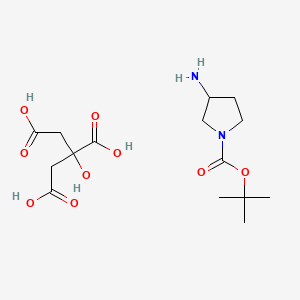

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is a complex organic compound with a molecular weight of 378.38 g/mol. It is known for its multifaceted applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps, starting with the reaction of 3-aminopyrrolidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This is followed by the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with the resulting compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production process is scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : Conversion of the amine group to a nitro group.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Amine derivatives.

Substitution: : Various esters and amides.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is extensively used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications in medicinal chemistry include the development of new drugs targeting various diseases.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is unique due to its complex structure and multifunctional properties. Similar compounds include tert-butyl 3-aminopiperidine-1-carboxylate and 2-hydroxypropane-1,2,3-tricarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and applications.

Biologische Aktivität

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H26N2O9

- Molecular Weight : 378.37 g/mol

- CAS Number : 1310278-53-5

The biological activity of this compound can be attributed to its structural components that allow for interactions with various biological targets:

- Pyrrolidine Ring : The pyrrolidine structure facilitates binding to receptors and enzymes.

- Carboxylate Groups : These groups can form ionic interactions with positively charged residues in proteins, enhancing binding affinity.

- Hydroxy Group : The presence of hydroxyl groups allows for hydrogen bonding, which may stabilize interactions with biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds possess antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Neuroprotective Effects : Some research suggests that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that tert-butyl 3-aminopyrrolidine-1-carboxylate could have therapeutic effects in inflammatory conditions.

Research Findings

A review of relevant literature reveals several key studies exploring the biological activity of this compound:

Case Studies

Several case studies illustrate the compound's potential applications:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including tert-butyl 3-aminopyrrolidine-1-carboxylate. Results indicated a significant reduction in bacterial growth in vitro.

-

Neuroprotective Mechanism Investigation :

- Research involving neuronal cell lines treated with tert-butyl 3-aminopyrrolidine showed a decrease in markers of oxidative stress, suggesting a protective mechanism against neurodegeneration.

-

Inflammation Model Studies :

- In vivo models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers compared to controls, supporting its potential use in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

tert-butyl 3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUMDLIQNLTSLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704138 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310278-53-5 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.